molecular formula C20H18ClN3O3 B2646592 N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-34-2

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2646592
CAS RN: 898411-34-2
M. Wt: 383.83
InChI Key: XAZWZDKDDVEDHF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting structural features, including a chlorobenzyl group, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, and an oxalamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . The presence of nitrogen in the rings suggests that it might exhibit tautomeric forms . The chlorobenzyl group is likely to be a significant contributor to the compound’s overall properties, including its reactivity and possible biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorobenzyl group could increase its lipophilicity, while the oxalamide group could contribute to its acidity .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to “N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” have shown antimicrobial activity . For example, N-(2-Chlorobenzyl)-substituted hydroxamate, a similar compound, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM. This compound inhibited the growth of Haemophilus influenzae .

Anti-inflammatory Activity

Pyrrolopyrazine derivatives, which include the compound , have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antiviral Activity

Both pyrrolopyrazine and indole derivatives have shown antiviral activities . They could potentially be used in the development of new antiviral drugs.

Antifungal Activity

Pyrrolopyrazine derivatives have also exhibited antifungal activities . This suggests potential applications in the treatment of fungal infections.

Antioxidant Activity

These compounds have demonstrated antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and thus these compounds could have potential health benefits.

Antitumor Activity

Pyrrolopyrazine derivatives have shown antitumor activities . This suggests that they could potentially be used in cancer treatment.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinase inhibitors are often used in the treatment of cancer and inflammatory diseases.

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . This means that it could potentially be used as a starting point for the development of new drugs.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets . Without more information, it’s difficult to speculate on what these might be .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities . This could involve both experimental studies and computational modeling .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-6-2-1-4-13(16)11-22-19(26)20(27)23-15-8-12-5-3-7-24-17(25)10-14(9-15)18(12)24/h1-2,4,6,8-9H,3,5,7,10-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZWZDKDDVEDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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